2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20202950
InChI: InChI=1S/C16H13ClN2O/c17-13-7-6-12-8-9-19(15(12)10-13)11-16(20)18-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,20)
SMILES:
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol

2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC20202950

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide -

Specification

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-phenylacetamide
Standard InChI InChI=1S/C16H13ClN2O/c17-13-7-6-12-8-9-19(15(12)10-13)11-16(20)18-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,20)
Standard InChI Key FQTSFFUGMWAVSE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Introduction

2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide is a synthetic organic compound characterized by its unique structural features, which include an indole moiety and a phenyl group attached to an acetamide backbone. This compound is identified by its CAS number, 1144485-59-5, and has a molecular weight of 284.74 g/mol . The presence of both indole and phenyl groups suggests potential biological activities, as these moieties are commonly found in pharmaceutical agents.

Synthesis and Related Compounds

The synthesis of compounds related to 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide often involves the incorporation of indole and other heterocyclic structures. For example, compounds like 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide are synthesized through multiple steps, including the formation of indole and triazole moieties. These compounds are explored for their potential biological activities, such as antimicrobial and anti-inflammatory effects.

Biological Activities and Potential Applications

While specific biological activities of 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas. For instance, indole derivatives are often investigated for their potential as drug candidates due to their diverse pharmacological properties. The presence of an indole moiety suggests potential applications in medicinal chemistry, particularly in developing agents with antimicrobial or anti-inflammatory activities.

Research Findings and Future Directions

Research on indole-based compounds highlights their potential in drug development. For example, studies on N-phenylacetamide derivatives have shown promising results in inhibiting enzymes like α-glucosidase, which is relevant for managing conditions like diabetes . Additionally, indole derivatives have been explored for their anticonvulsant, anticancer, and antimicrobial activities, underscoring the versatility of this chemical scaffold .

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